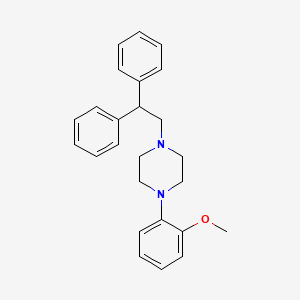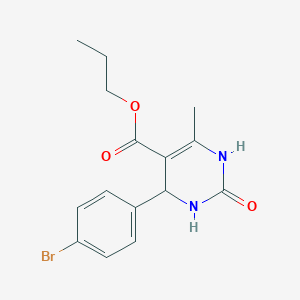![molecular formula C20H25N3O4 B4972917 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline](/img/structure/B4972917.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline is a complex organic compound with a unique structure that includes a nitro group, a pyrrolidine ring, and a dimethoxyphenyl group
Méthodes De Préparation
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Dimethoxyphenyl Ethylamine: This can be achieved by reacting 3,4-dimethoxybenzaldehyde with nitroethane in the presence of a base to form the corresponding nitrostyrene, followed by reduction to yield 3,4-dimethoxyphenylethylamine.
Nitration: The amine group of 3,4-dimethoxyphenylethylamine can be nitrated using a nitrating agent such as nitric acid or a nitrating mixture to introduce the nitro group.
Pyrrolidine Substitution: The final step involves the substitution of the nitro group with a pyrrolidine ring, which can be achieved through nucleophilic substitution reactions under appropriate conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as sodium borohydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or other substituents can be replaced by nucleophiles such as amines, thiols, or halides under suitable conditions.
Applications De Recherche Scientifique
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, while the pyrrolidine ring may enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar compounds to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline include:
N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide: This compound shares the dimethoxyphenyl group but differs in the presence of an acetamide group instead of a nitro group and pyrrolidine ring.
N-(2-(3,4-dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine: This compound has a similar ethyl-dimethoxyphenyl structure but includes a thieno-pyrimidine ring system.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-pyrrolidin-1-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-26-19-8-5-15(13-20(19)27-2)9-10-21-17-14-16(22-11-3-4-12-22)6-7-18(17)23(24)25/h5-8,13-14,21H,3-4,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTAFKARPWNUEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=C(C=CC(=C2)N3CCCC3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(5E)-3-ethyl-5-[(3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4972837.png)

![[4-Methoxy-2-[1-[(1-propan-2-ylpyrazol-4-yl)methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone](/img/structure/B4972844.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B4972852.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidin-4-yl]propanamide](/img/structure/B4972857.png)
![(1R,2S,4R)-N-[[2-(azocan-1-yl)pyridin-3-yl]methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B4972881.png)
![N~1~-(sec-butyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4972889.png)
![ETHYL 4-(4-{[N-(5-CHLORO-2-METHYLPHENYL)BENZENESULFONAMIDO]METHYL}BENZOYL)PIPERAZINE-1-CARBOXYLATE](/img/structure/B4972894.png)
![17-(4-Methoxyphenyl)-1-nitro-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B4972898.png)

![2-(4-chlorophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B4972923.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4972930.png)
![(3-bromo-4-ethoxyphenyl)[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B4972931.png)
![2-[(4-iodophenyl)diazenyl]-4,5-diphenyl-1H-imidazole](/img/structure/B4972938.png)
